Ppack trifluoroacetate

Description

Historical Context of Serine Protease Inhibitors

The study of proteases, enzymes that cleave peptide bonds in proteins, dates back to the 19th century with the discovery of pepsin. scholaris.ca Serine proteases, a major class of these enzymes, are characterized by a highly conserved catalytic triad (B1167595) of serine, histidine, and aspartate residues in their active site. scholaris.camdpi.com The critical role of the serine residue was confirmed through chemical experiments in the mid-20th century. scholaris.ca

The regulation of serine protease activity is crucial for maintaining normal physiological functions, as their dysregulation can lead to various diseases. mdpi.com This led to the discovery and characterization of naturally occurring protease inhibitors. A significant family of these are the serpins (serine protease inhibitors), which were first identified in blood plasma in the late 1800s and later isolated and characterized in the 1950s. wikipedia.org Serpins function by forming an irreversible covalent bond with their target serine protease, effectively inactivating it. wikipedia.orgcreative-biolabs.com

Alongside natural inhibitors, synthetic inhibitors have been developed for research and therapeutic purposes. wikipedia.org These can be either reversible or irreversible. nih.govmdpi.com The development of chloromethyl ketones, such as PPACK, represented a significant advancement in creating highly specific irreversible inhibitors for studying individual serine proteases. nih.gov While effective, some earlier classes of inhibitors like chloromethyl ketones were known to react with both serine and cysteine proteases, prompting the development of more selective inhibitor classes like diaryl esters of alpha-aminophosphonates. nih.gov

Significance of PPACK as a Research Tool in Protease Biology

PPACK's primary significance in research stems from its potent and specific irreversible inhibition of thrombin. caymanchem.com Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot. oup.com By binding with high affinity to the active site of thrombin, PPACK effectively blocks its enzymatic activity. caymanchem.com This specificity allows researchers to isolate and study the direct effects of thrombin inhibition in complex biological systems.

In the field of hemostasis and thrombosis, PPACK has been instrumental in studies aimed at understanding the mechanisms of blood clot formation. caymanchem.comresearchgate.net For instance, it has been used as an anticoagulant in research settings to prevent thrombin-mediated fibrin deposition and platelet activation. caymanchem.com The use of PPACK in blood samples for analysis, such as blood gas and electrolyte measurements, has been shown to be a bias-free alternative to traditional anticoagulants like heparin, particularly for measuring ionized calcium. researchgate.netnih.gov Furthermore, studies using platelet-rich plasma anticoagulated with PPACK have enabled the investigation of platelet responses to various stimuli in a more physiologically relevant environment with normal ionized calcium levels. thieme-connect.com

Beyond its role in coagulation, PPACK has been employed to explore other biological functions of thrombin, such as its involvement in inflammation and angiogenesis. caymanchem.com The ability to covalently immobilize PPACK onto surfaces has also opened avenues for creating hemocompatible materials for medical devices, although research has shown that immobilized reversible inhibitors might be more effective in some contexts. researchgate.netnih.gov The development of activity-based probes and computational tools for analyzing protease activity further enhances the utility of specific inhibitors like PPACK in advancing our understanding of protease biology. frontiersin.orgbiorxiv.org

Structure

3D Structure of Parent

Properties

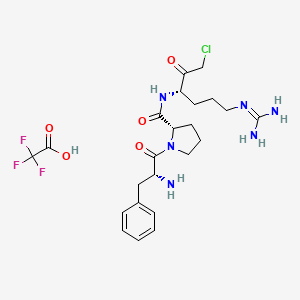

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMUTOLGAPIGO-LPZNKSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClF3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157379-44-7 | |

| Record name | Ppack trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Ppack D Phenylalanyl Prolyl Arginyl Chloromethyl Ketone Thrombin Inhibition

Irreversible Binding Kinetics and Specificity Profiles in Enzyme Inhibition

PPACK is recognized as a highly potent and selective irreversible inhibitor of thrombin. sigmaaldrich.com It demonstrates rapid inhibition of thrombin, reacting in a 1:1 stoichiometric ratio. sigmaaldrich.com The efficiency of this inhibition is quantified by a second-order rate constant (kobs/[I]) of 10^7 M-1s-1. sigmaaldrich.com At a pH of 7.00 and a temperature of 25.0 ± 0.1 °C, the second-order rate constant (ki/Ki) for the inhibition of human α-thrombin by PPACK is (1.1 ± 0.2) x 10(7) M(-1) s(-1), with an inhibition constant (Ki) of (2.4 ± 1.3) x 10(-8) M. nih.govacs.org Another study reported a Ki value of 0.24 nM for the inhibition of human α-thrombin. apexbt.comglpbio.com

While PPACK is a strong inhibitor of thrombin, its inhibitory effects on other proteases like Factor Xa are significantly weaker, by approximately three orders of magnitude. nih.gov However, it can also inhibit tissue plasminogen activator, Factor VIIa, and Factor XIa. sigmaaldrich.com The binding of PPACK to thrombin is characterized by a fast binding rate and a prolonged dissociation phase. scbt.com Studies have shown that the anticoagulant activity of PPACK is maintained even when conjugated to nanoparticles. nih.gov

The pH dependence of the second-order rate constants for inhibition follows a bell-shaped curve. acs.org At 25.0 ± 0.1 °C, the pKa values are 7.3 ± 0.2 and 8.8 ± 0.3. acs.org The deuterium (B1214612) solvent isotope effect for the second-order rate constant is unity, which suggests that proton transfer is not involved in the rate-determining step of the association between thrombin and PPACK. nih.govacs.org

Active Site Interactions and Conformational Changes of Thrombin Upon PPACK Binding

The binding of PPACK to thrombin induces significant conformational changes and stabilizes the enzyme. plos.org This interaction involves the formation of a covalent bond between PPACK and the active-site serine (Ser195) of thrombin, with a subsequent cross-link to histidine (His57), forming a tetrahedral PPACK-thrombin complex. apexbt.comglpbio.comglpbio.com This covalent modification converts the flexible apo-thrombin into a more rigid and stable enzyme. pnas.org

Several loops surrounding the active site of thrombin, including the 60s loop, the γ-loop, and the 180s loop, become less flexible and more ordered upon PPACK ligation. acs.org This rigidity is accompanied by an increase in hydrogen bonds within these loops. plos.org Specifically, the docking of the arginine side chain of PPACK into the S1 pocket is a critical stabilizing interaction. pnas.org This interaction involves direct contact with residues from the 180s loop and the Na+-binding loop. pnas.org The binding of PPACK also causes the side chain of Asp189 and the segment Arg221A-Gly223 to move to accommodate the inhibitor. nih.gov While PPACK binding displaces eight water molecules from the active site, the complex is re-solvated with five other water molecules. nih.gov

Structural Elucidation of Enzyme-Inhibitor Complexes by Advanced Crystallographic Techniques

The first crystal structure of human α-thrombin was determined in a complex with PPACK, providing foundational insights into its structure and function. plos.org This initial structure, published in 1989, highlighted both the similarities and differences with other trypsin-like proteases. mdpi.com X-ray crystallography has since been instrumental in defining the interactions between thrombin and various ligands, including PPACK. nih.govoup.com

Crystallographic studies of the PPACK-thrombin complex have revealed the detailed geometry of the active site. nih.gov The structure shows the inhibitor bound in the active-site cleft. pnas.org The formation of an ion pair between Ile16 and Asp194 and the creation of the specificity pocket are key features observed upon activation and inhibitor binding. nih.gov

Proton Bridging and Electrostatic Properties in Thrombin-PPACK Interactions

The interaction between thrombin and PPACK involves significant electrostatic contributions and the formation of a specific type of hydrogen bond. Thrombin possesses a highly asymmetrical charge distribution, resulting in a unique surface electrostatic potential. researchgate.net The active site region is negatively charged, flanked by two positive patches known as exosite I and exosite II. researchgate.net

A key feature of the thrombin-PPACK interaction is the formation of a short, strong hydrogen bond (SSHB) at the active site. nih.govacs.org Evidence for this comes from 1H NMR spectroscopy, which shows a peak at 18.10 ppm in the spectrum of the inhibited adduct, a chemical shift indicative of an SSHB. nih.govacs.org This peak is absent in the spectrum of the free enzyme. nih.govacs.org The deuterium isotope effect on this hydrogen bridge is 2.2 ± 0.2. nih.gov The presence of this SSHB is a crucial aspect of the stable complex formation. When PPACK is added to a complex of thrombin and r-hirudin, an additional signal at 18.03 ppm appears, further confirming the formation of this bond. acs.org

Molecular Modeling and Computational Simulations of Inhibition Mechanisms

Molecular dynamics (MD) simulations and other computational methods have provided deeper insights into the dynamic nature of the thrombin-PPACK interaction. plos.orgacs.org These simulations have been used to study the conformational changes and interaction energies involved in the inhibition process. plos.org

MD simulations have shown that upon PPACK binding, the loops surrounding the binding site become less flexible. plos.org This increased rigidity is consistent with experimental data showing enhanced stability of the complex. plos.org The simulations also reveal that both free thrombin and the thrombin-PPACK complex in solution adopt conformations that differ from the original crystallographic model. plos.org

Community network analysis based on MD simulations has identified that PPACK binding leads to a consolidation of residue communities around the active site. acs.orgacs.org Specifically, the Na+ binding loop, the base of the γ-loop, and the N-terminus of the heavy chain merge into one community, while most of the active site loops form a second, strongly connected community. acs.org Accelerated molecular dynamics (AMD) simulations have further shown that while PPACK binding quenches some correlated loop motions, it also gives rise to new ones that connect the active site to distal allosteric sites. acs.orgacs.org These computational approaches have been crucial in understanding the allosteric regulation and the dynamic ensemble nature of thrombin. acs.org

Applications of Ppack in in Vitro and Ex Vivo Biological Research Models

Utilization as an Anticoagulant in Laboratory Blood and Specimen Analysis

In the diagnostic laboratory setting, maintaining the integrity of a blood sample is critical for accurate analysis. who.int Anticoagulants are essential additives that prevent clotting and ensure the sample remains in a state that is as close to its in vivo condition as possible. who.int While various anticoagulants like EDTA, citrate, and heparin are commonly used, each has a specific mechanism and potential for interfering with certain tests. seamaty.comuomus.edu.iq

PPACK has been investigated as a specialized anticoagulant, particularly as an alternative to heparin salts for the analysis of blood gas and electrolytes. targetmol.com Heparin, a physiological anticoagulant, functions primarily by activating antithrombin III, which then inactivates thrombin and other serine proteases. seamaty.com However, its use can sometimes present challenges in laboratory testing.

Research has shown that PPACK can serve as an effective anticoagulant without significantly altering key blood parameters. A study comparing the effects of PPACK and heparin on blood gas and electrolyte measurements found that PPACK is a suitable alternative. targetmol.com Unlike heparin, which can sometimes interfere with ion-selective electrodes, PPACK provides stable anticoagulation for these specific analyses. targetmol.com

Table 1: Comparison of Anticoagulant Effects on Blood Specimen Analysis

| Parameter | Anticoagulant | Observation | Reference |

| Blood Gas (pH, pCO₂, pO₂) | PPACK | Provides effective anticoagulation for analysis. | targetmol.com |

| Blood Gas (pH, pCO₂, pO₂) | Heparin Salts | Standard anticoagulant, but can have variable effects. | targetmol.com |

| Electrolytes (e.g., Ca²⁺) | PPACK | Minimal interference with ion-selective electrode measurements. | targetmol.com |

| Electrolytes (e.g., Ca²⁺) | Heparin Salts | Can sometimes interfere with certain electrolyte measurements. | targetmol.com |

Investigation of Thrombin-Mediated Fibrin (B1330869) Deposition in Research Systems

Thrombin's primary role in hemostasis is the conversion of soluble fibrinogen to insoluble fibrin, which forms the protein mesh of a blood clot. PPACK's specific inhibition of thrombin makes it an ideal tool for studying the dynamics of fibrin deposition. caymanchem.comnetascientific.com By adding PPACK to in vitro systems, researchers can precisely control and halt the coagulation cascade at the final step, allowing for detailed investigation of the factors that influence fibrin formation and structure.

In experimental models, the use of PPACK helps to isolate the effects of thrombin from other proteases involved in coagulation and fibrinolysis. This allows for a clearer understanding of how thrombin activity directly contributes to the structural characteristics of the fibrin network, its stability, and its subsequent breakdown. Such studies are crucial for understanding thrombotic diseases and developing novel therapeutic strategies.

Modulation of Angiogenesis in Cellular and Tissue Culture Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involved in both normal physiology and diseases like cancer. core.ac.uk Thrombin, beyond its coagulant function, is known to influence cellular behaviors, including angiogenesis. caymanchem.com The use of PPACK in cellular and tissue culture models has been instrumental in elucidating thrombin's role in this process. caymanchem.comnetascientific.comtargetmol.com

In these experimental setups, which can range from 2D cell monolayers to more complex 3D co-culture systems that better mimic in vivo tissues, researchers can assess the angiogenic potential of cells in the presence or absence of active thrombin. nih.govibidi.com By treating cell cultures with PPACK, scientists can block thrombin-induced signaling and observe the resulting changes in cell proliferation, migration, and tube formation—key events in angiogenesis. caymanchem.com These studies help to map the specific pathways through which thrombin exerts its pro-angiogenic or anti-angiogenic effects, often mediated by Protease-Activated Receptors (PARs) on endothelial cells.

Study of Proinflammatory Processes Induced by Thrombin in Experimental Setups

Thrombin is increasingly recognized as a potent signaling molecule that links the coagulation system with inflammation. nih.gov It can trigger proinflammatory responses in various cell types, including endothelial cells, smooth muscle cells, and immune cells. nih.govnih.gov PPACK is a critical research compound for isolating and studying these thrombin-induced inflammatory effects. caymanchem.comtargetmol.com

For instance, research has demonstrated that thrombin can induce the expression of proinflammatory molecules like cyclooxygenase-2 (COX-2) and tissue factor. nih.govnih.gov By using PPACK as a specific thrombin inhibitor, studies have confirmed that this induction is directly dependent on thrombin's enzymatic activity. nih.gov In one study using nanoparticle-delivered PPACK, the treatment significantly reduced systemic markers of coagulation and inflammation, such as thrombin-antithrombin (TAT) complexes, and prevented thrombin-induced tissue factor expression on endothelial cells and monocytes. nih.gov

Table 2: Effect of PPACK-Nanoparticle (NP) Treatment on Inflammatory Markers

| Treatment Group | Serum TAT Complexes (ng/mL) | Thrombin-Induced Tissue Factor Expression | Reference |

| Saline | 13.32 ± 1.01 | Uninhibited | nih.gov |

| Control NP | 9.96 ± 1.64 | Uninhibited | nih.gov |

| PPACK-NP | 5.43 ± 0.64 | Prevented | nih.gov |

These findings, enabled by the specific inhibition of thrombin with PPACK, highlight its role as a key mediator at the interface of thrombosis and inflammation. nih.gov

Contributions to Understanding Protease-Activated Receptor Signaling Pathways in Cellular Studies

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that are uniquely activated by proteolytic cleavage of their extracellular domain. nih.govfrontiersin.org Thrombin is a primary activator for PAR1, PAR3, and PAR4. frontiersin.orgmdpi.com Activation of these receptors triggers a wide range of cellular responses, from platelet aggregation to inflammation and cell proliferation. nih.govnih.gov

PPACK has been indispensable in clarifying the role of thrombin's proteolytic activity in PAR-mediated signaling. caymanchem.comcaymanchem.com By using PPACK to irreversibly block thrombin, researchers can distinguish between cellular events that require thrombin's enzymatic function to cleave and activate PARs, and those that might be mediated by other binding interactions. For example, studies on human tracheal smooth muscle cells used PPACK to demonstrate that thrombin-induced COX-2 expression was dependent on its proteolytic activity and subsequent PAR1 activation. nih.gov Similarly, PPACK was used in studies of human synovial fibroblasts to investigate thrombin-induced gene expression via PAR signaling pathways. caymanchem.com This allows for precise dissection of the signaling cascades downstream of receptor activation, such as the involvement of MAPKs and the NF-κB pathway. nih.gov

Employment in Enzymatic Assays for Protease Activity Profiling

Profiling the activity of proteases in complex biological samples like plasma or cell lysates is crucial for diagnostics and understanding disease mechanisms. stanford.edunih.gov These samples often contain a mixture of many different proteases. Enzymatic assays, frequently using fluorogenic or chromogenic substrates, are employed to measure this activity. thermofisher.comnih.gov

In this context, specific inhibitors are essential tools for identifying the contribution of a particular protease to the total observed activity. PPACK, with its high specificity for thrombin, is used in these protease activity profiling assays as a diagnostic tool. caymanchem.comglpbio.com By measuring the total proteolytic activity of a sample before and after the addition of PPACK, researchers can quantify the portion of that activity attributable specifically to thrombin. This approach helps to create a "proteolytic signature" of a sample, providing valuable insights into the enzymatic landscape in various physiological or pathological states.

Role and Impact of Trifluoroacetate Counterion in Peptide Research

Influence on Peptide Solubility and Solution Behavior in Research Formulations

The presence of trifluoroacetate (B77799) as a counterion can significantly affect the solubility and solution behavior of peptides. ambiopharm.comnih.gov Peptides are often produced as TFA salts due to the use of trifluoroacetic acid during the cleavage step from the resin support in SPPS and as a mobile phase component in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. genscript.comambiopharm.com

The salt form of a peptide can influence its solubility. ambiopharm.com For peptides with acidic isoelectric points (pI), a sodium salt may be more suitable, while peptides with free sulfhydryl groups often exhibit better stability as HCl salts. ambiopharm.com The choice of counterion can also play a role in the secondary structure of the peptide, with some anions inducing or suppressing helical structures. ambiopharm.com

In the context of lyophilized formulations, the choice of counterion is crucial. While TFA salts can sometimes result in "fluffy" and difficult-to-handle lyophilizates, acetate (B1210297) salts often produce a better cake-like structure. ambiopharm.com Although free TFA can be removed during freeze-drying, the TFA counterions that are directly bound to the peptide can remain and influence the product's properties. nih.gov

Research has shown that the presence of TFA can modulate the liquid-liquid phase separation (LLPS) behavior of peptides. acs.org For instance, in studies with the bioinspired peptide GY23, TFA was observed to narrow the conditions under which LLPS was observable compared to chloride as the counterion. nih.gov Dynamic light scattering (DLS) analyses revealed that in the presence of TFA, smaller populations of droplets were formed in addition to the main fraction. nih.gov

Effects on Peptide Stability and Degradation Pathways in Ex Vivo and In Vitro Studies

The trifluoroacetate counterion can have a discernible impact on the stability and degradation pathways of peptides in both ex vivo and in vitro settings. genscript.com The type of counterion can affect the thermal stability of peptide structures. mdpi.com For example, the stability of peptide nanofibers has been shown to be influenced by the counterion type. mdpi.com

In studies involving the amyloid-beta (Aβ) peptide, the counterion has been shown to strongly influence the kinetics of fibril formation. mdpi.com The formation of an α-helical intermediate, followed by β-structures and fibrils, was observed only with the TFA salt of Aβ, whereas the chloride salt underwent a direct transformation from an unordered structure to fibrils via a β-sheet conformation. mdpi.com Furthermore, pre-treatment with sodium hydroxide (B78521) has been shown to significantly improve the yields of low molecular weight Aβ species (monomers and/or dimers) when compared to trifluoroacetate or hydrochloric acid salts. royalsocietypublishing.org

Common degradation pathways for peptides include deamidation, oxidation, and hydrolysis. royalsocietypublishing.orgnih.gov While there is limited literature directly linking TFA to specific degradation pathways, the presence of process-related impurities, including TFA, is a recognized factor affecting peptide stability. royalsocietypublishing.orgnih.gov For instance, octreotide (B344500) formulated with a chloride counterion exhibited a slower release rate and increased stability compared to its acetate formulation. mdpi.com

In serum stability studies, the modification of peptides can dramatically increase their stability. For example, replacing arginine residues with α-amino-3-guanidino-propionic acid (Agp) in the peptide NH2-RRWRIVVIRVRR-CONH2 increased its stability significantly, with only 20% degradation after 8 hours in mouse serum compared to near-total degradation of the unmodified peptide. asm.org

Considerations for In Vitro Biological Assay Performance and Potential Cellular Responses

The presence of trifluoroacetate in peptide preparations can significantly impact the results of in vitro biological assays and elicit various cellular responses. genscript.com It has been demonstrated that TFA is biologically active and can cause notable effects in cultured cells. biorxiv.org For example, TFA has been shown to induce peroxisome proliferation in cultured human and rat liver cells. biorxiv.org This bioactivity raises the possibility that TFA could be a confounding factor in numerous biological studies involving synthetic peptides. biorxiv.org

TFA has been reported to affect cell proliferation, with some studies showing inhibition of osteoblast and chondrocyte proliferation. genscript.com Conversely, other research has indicated that TFA can stimulate the growth of murine glioma cells at micromolar concentrations and enhance protein synthesis. genscript.com Such contradictory effects highlight the potential for TFA to introduce variability and generate false positive or reduced signals in peptide-based assays. genscript.com

The type of counterion can also influence the cytotoxic and hemolytic activity of peptides. For some peptides, like CAMEL and citropin 1.1, the counterion type had minimal impact on cytotoxicity. genscript.com However, for pexiganan, the acetate salt showed substantially higher hemolysis of red blood cells compared to the trifluoroacetate and chloride salts. genscript.com

Furthermore, TFA can act as an allosteric modulator of certain receptors. For instance, it has been shown to enhance the function of the glycine (B1666218) receptor (GlyR) at low glycine concentrations, similar to the effects of ethanol (B145695) and inhaled anesthetics. nih.gov This modulation is specific, as TFA had no effect on GABAA or 5-HT3A receptors. nih.gov

The following table summarizes the effects of different counterions on the biological activity of selected peptides.

| Peptide | Counterion | Effect on Biological Activity | Reference |

| Amylin | Trifluoroacetate | Induced less cell proliferation in osteoblasts compared to the HCl salt. mdpi.com | mdpi.com |

| Calcitonin | Trifluoroacetate | Induced less cell proliferation in osteoblasts compared to the HCl salt. mdpi.com | mdpi.com |

| M33 | Trifluoroacetate | Higher toxicity in vitro in CFBE410 cells compared to the acetate salt. mdpi.com | mdpi.com |

| Pexiganan | Acetate | Substantially higher hemolysis of red blood cells compared to trifluoroacetate and chloride salts. genscript.com | genscript.com |

These findings underscore the importance of considering the potential biological effects of TFA and the benefits of exchanging it for a more biologically inert counterion, such as hydrochloride or acetate, before conducting biological assessments. genscript.com

Implications for Peptide Purification and Characterization Methodologies (e.g., HPLC, Mass Spectrometry)

Trifluoroacetic acid is a ubiquitous reagent in the purification and characterization of synthetic peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). acs.orgnih.gov Its use, however, comes with significant implications for these analytical techniques.

In RP-HPLC, TFA is widely used as an ion-pairing agent. nih.govresearchgate.net It forms ionic pairs with the charged groups of peptides, increasing their hydrophobicity and promoting interaction with the hydrophobic stationary phase, which leads to better separation and peak shape. nih.govhplc.eu The concentration of TFA can affect chromatographic performance; low concentrations can lead to poor peak shape and resolution, especially with silica (B1680970) of lower purity. hplc.eu High-purity silica columns allow for the use of lower TFA concentrations, which is particularly advantageous for LC-MS applications. hplc.eu

While beneficial for chromatography, TFA significantly suppresses the signal in electrospray ionization mass spectrometry (ESI-MS). hplc.euwaters.comnih.gov The strong ion pairs formed between TFA and peptides are not easily broken under ESI conditions, resulting in fewer ionized peptide molecules and reduced signal intensity. waters.com Studies have shown that the ESI-MS signal in the presence of TFA can be suppressed approximately nine-fold compared to when formic acid is used as a modifier. nih.gov

The following table illustrates the impact of different mobile phase additives on peptide analysis by LC-MS.

| Additive | Effect on Chromatography | Effect on MS Signal | Reference |

| Trifluoroacetic Acid (TFA) | Excellent peak shape and resolution. researchgate.net | Strong signal suppression. researchgate.nethplc.euwaters.com | researchgate.nethplc.euwaters.com |

| Formic Acid (FA) | Generally good chromatographic performance, though sometimes with broader peaks than TFA. nih.gov | Significantly less signal suppression compared to TFA. nih.gov | nih.gov |

| Acetic Acid | Can be used as an alternative to TFA, but may result in lower resolution. researchgate.net | Less signal suppression than TFA. researchgate.net | researchgate.net |

Given these trade-offs, a common strategy is to use TFA for initial purification and then exchange it for a more MS-friendly counterion, such as acetate or chloride, for subsequent analysis or biological studies. researchgate.netaltabioscience.com Methodologies for this counterion exchange, such as using solid-phase extraction (SPE) or multiple lyophilizations from HCl solutions, have been developed. researchgate.netd-nb.info

Spectroscopic and Computational Analysis of Trifluoroacetate Interactions with Peptides and Biomolecules

Spectroscopic and computational methods provide valuable insights into the specific interactions between trifluoroacetate and peptides at a molecular level. acs.org These techniques help to elucidate how TFA influences peptide structure, stability, and function.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for studying peptide secondary structure and the presence of TFA. researchgate.netnih.gov TFA exhibits a strong, sharp absorption peak around 1675 cm⁻¹, which can overlap with the amide I' band of peptides. researchgate.netnih.gov This characteristic peak allows for the simultaneous study of the peptide and the TFA excipient. researchgate.netnih.gov Two-dimensional infrared (2D IR) correlation spectroscopy can be used to determine the effect of TFA on the stability of a peptide during thermal stress, as well as to investigate the unfolding process and aggregation mechanisms. nih.gov Studies on a GXXG loop peptide from a KH domain-containing protein revealed differences in the molecular behavior of the synthetic peptide in the presence and absence of TFA. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another key technique for probing TFA-peptide interactions. acs.org Solid-state NMR studies on a bioinspired peptide, GY23, revealed two distinct binding modes of TFA with a phenylalanine residue. acs.org These were identified as a structured, dipolar-ordered complex and a more dynamic complex, highlighting the proximity between TFA and phenylalanine. acs.org Computational quantum chemistry calculations have been used to model these interactions, suggesting that a tight complex can form when a TFA molecule intercalates between two stacked aromatic rings of phenylalanine residues in the dense phase of a liquid-liquid phase separation system. nih.gov

Computational analyses, such as molecular docking, are also employed to understand the binding conformations and interactions of peptides with their targets. dovepress.com While not always directly focused on the TFA counterion itself, these studies often involve peptides that were synthesized and purified using TFA, and the results can be influenced by its presence. dovepress.comacs.org For instance, in the design of peptide inhibitors, computational methods are used to analyze structural properties and binding affinities, which can be experimentally validated using techniques like circular dichroism. acs.org

The following table summarizes the application of different spectroscopic and computational techniques in studying TFA-peptide interactions.

| Technique | Application | Key Findings | Reference |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characterization of peptide secondary structure and detection of TFA. researchgate.netnih.gov | TFA has a characteristic absorption peak that can be used to monitor its presence and effects on peptide stability. researchgate.netnih.gov | researchgate.netnih.gov |

| 2D IR Correlation Spectroscopy | Determination of unfolding mechanisms, aggregation, and the effect of TFA on peptide stability. nih.gov | Revealed differences in the molecular behavior of a synthetic peptide in the presence and absence of TFA. nih.gov | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing specific interactions between TFA and peptide residues, particularly aromatic ones. acs.org | Identified two distinct binding modes of TFA with phenylalanine, a structured complex and a dynamic one. acs.org | acs.org |

| Quantum Chemistry Calculations | Modeling the molecular configurations of TFA-peptide complexes. nih.gov | Suggested that TFA can intercalate between stacked aromatic rings of phenylalanine. nih.gov | nih.gov |

| Molecular Docking | Analyzing binding conformations and interactions of peptides with their targets. dovepress.com | Used to predict and understand the inhibitory activity of small peptides. dovepress.com | dovepress.com |

These advanced analytical approaches are crucial for a comprehensive understanding of the role of trifluoroacetate in peptide research, moving beyond its simple classification as an "innocuous" counterion.

Advanced Analytical and Spectroscopic Characterization Techniques for Ppack and Its Complexes

High-Resolution Structural Determination of Enzyme-Inhibitor Adducts via X-ray Diffraction

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the PPACK-thrombin complex at high resolution. The refined 1.9 Å X-ray crystal structure of human α-thrombin inhibited by PPACK revealed the intricate details of their interaction. nih.govebi.ac.ukrcsb.org The PPACK molecule binds covalently to the active site of thrombin, with the chloromethylketone group forming a bond with the catalytic serine and histidine residues. researchgate.net This covalent linkage effectively and irreversibly inactivates the enzyme.

The crystal structure shows that the D-phenylalanine residue of PPACK sits (B43327) in a hydrophobic pocket formed by several thrombin residues, including Ile174, Trp215, Leu99, His57, Tyr60A, and Trp60D. embopress.org This specific interaction is a key determinant of PPACK's high affinity and specificity for thrombin. embopress.org The proline residue adopts a cis-peptidyl conformation, a feature that is also observed in other thrombin-inhibitor complexes. nih.gov The arginine residue of PPACK occupies the primary specificity pocket of thrombin, forming salt bridges with aspartic acid residues, which is a common feature for thrombin's recognition of its substrates and inhibitors.

Crystallization of the PPACK-thrombin complex has been achieved under various conditions. One method involved using a precipitant solution containing 25% PEG4000, 200 mM CaCl2, and 100 mM Hepes buffer at pH 7.5. researchgate.net Another study reported crystallization in the presence of 0.1 M HEPES (pH 7.5), 1.6 M (NH4)2SO4, and 2% (w/v) polyethylene (B3416737) glycol 1000. nih.gov These crystallographic studies have been crucial for understanding the structure-function relationships of thrombin and have provided a basis for the rational design of new antithrombotic agents. nih.govpdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. mpg.de It provides information on the three-dimensional fold of proteins and how they interact with other biomolecules. mpg.de In the context of PPACK, NMR has been instrumental in conformational analysis and in probing the dynamic changes that occur upon its binding to thrombin. copernicus.orgcopernicus.org

NMR studies have been used to compare the backbone dynamics of apo-thrombin with the PPACK-bound form. nih.gov Techniques such as R1, R2, and 15N-{1H}NOE relaxation experiments have been employed to investigate motions across a wide range of timescales, from picoseconds to milliseconds. nih.gov These studies have revealed that while the fast ps-ns motions are not significantly altered upon PPACK binding, the slower µs-ms motions are substantially affected. nih.gov

Relaxation dispersion NMR experiments have shown that apo-thrombin is a highly dynamic molecule. nih.gov Upon binding of PPACK, many of the loops surrounding the active site become more ordered. nih.gov However, some regions, including the N-terminal part of the heavy chain, the γ-loop, and anion-binding exosite 1, retain significant µs-ms motions, suggesting the presence of a dynamic allosteric pathway that connects the active site to this main allosteric site even in the inhibited state. nih.govresearchgate.net

Furthermore, NMR has been used to study the conformational properties of thrombin and its zymogen precursor, prethrombin-2. By using 19F-labeled proteins, researchers have been able to monitor conformational changes upon PPACK binding. researchgate.net These studies have provided evidence that free thrombin is more rigid than its zymogen form and that ligand binding occurs without major global conformational changes, consistent with a model where the enzyme exists in a pre-organized state ready for ligand binding.

One-dimensional proton line broadening studies and 1H,15N-HSQC titrations are other NMR techniques that have been used to characterize the interactions of peptides with thrombin, including in the presence of PPACK. acs.org These methods can provide information on binding affinities and identify the specific residues involved in the interaction. acs.org For instance, the binding of a peptide to thrombin can be monitored by observing changes in the NMR signals of the peptide upon titration with the enzyme. nih.govacs.org

Mass Spectrometry Techniques for Interaction Analysis and Modified Peptide Identification

Mass spectrometry (MS) is a versatile analytical technique that has become indispensable for studying protein-protein interactions and identifying post-translationally modified peptides. nih.govspringernature.comnih.gov In the context of PPACK, MS-based methods have been employed to analyze its interaction with thrombin and to identify the resulting modified peptides. nih.govnih.gov

One common approach is Affinity Purification-Mass Spectrometry (AP-MS), where a protein of interest (the "bait") is used to pull down its interacting partners ("prey") from a complex mixture. nih.govspringernature.com The resulting complex is then analyzed by MS to identify the interacting proteins. While PPACK itself is a small molecule inhibitor, the principle of affinity capture is relevant to studying how PPACK-inhibited thrombin might interact with other proteins.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. nih.govacs.org In this method, the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent is measured. Regions of the protein that are protected from exchange are typically involved in stable secondary structures or protein-ligand interfaces. HDX-MS studies have shown that the binding of PPACK to thrombin not only protects the active site but also leads to decreased exchange in regions distant from the binding site, indicating long-range conformational effects. acs.org Furthermore, the formation of a ternary complex of thrombin with PPACK and another peptide has been shown to result in even further stabilization of solvent-exposed regions from hydrogen-deuterium exchange. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another technique that has been used in the study of PPACK-thrombin complexes. nih.govresearchgate.net It can be used to determine the molecular weight of the complex and to identify modified peptides. unipd.it For instance, after enzymatic digestion of the PPACK-thrombin complex, MALDI-TOF MS can be used to identify the specific peptide fragment that contains the covalently attached PPACK molecule. google.comuni-muenchen.de Tandem mass spectrometry (MS/MS) can then be used to sequence this peptide and pinpoint the exact site of modification. researchgate.netchromatographyonline.com

Spectroscopic Investigations of Binding Events (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy are highly sensitive to changes in protein conformation and are therefore well-suited for studying the binding of ligands like PPACK to enzymes. researchgate.netsemanticscholar.org

Fluorescence spectroscopy is another powerful tool for investigating binding events. Proteins that contain tryptophan residues, such as thrombin, exhibit intrinsic fluorescence. The fluorescence properties of tryptophan are highly sensitive to its local environment. Upon binding of a ligand like PPACK, changes in the protein's conformation can alter the environment of the tryptophan residues, leading to changes in the fluorescence emission spectrum, such as a shift in the emission maximum or a change in fluorescence intensity (quenching or enhancement). semanticscholar.orgrsc.org

Fluorescence quenching experiments, where the fluorescence of thrombin is monitored as a function of PPACK concentration, can be used to determine the binding affinity. nih.gov Studies have shown a small red-shift in the tryptophan emission spectrum of thrombin upon complexation with nanoparticles, suggesting some structural changes. rsc.org In some studies, a fluorescently labeled version of PPACK, such as FITC-PPACK, is used. rsc.org The binding of FITC-PPACK to thrombin can be monitored by changes in the fluorescence of the FITC label, providing a direct way to study the interaction. rsc.org

Chromatographic Methodologies for Research Purity Assessment and Interaction Chromatography

Chromatographic techniques are fundamental for the purification and analysis of biomolecules, including PPACK and its enzyme complexes. mdpi.commdpi.com They are essential for ensuring the purity of the materials used in research and for studying their interactions. chromatographyonline.comnih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and purity assessment of peptides and small molecules like PPACK. sepscience.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for this purpose. The purity of a PPACK sample can be determined by analyzing it on an HPLC system and observing the number and size of any impurity peaks. sepscience.com A photodiode array (PDA) detector can be used to assess peak purity by comparing the UV-visible spectra across a single chromatographic peak. sepscience.com

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding properties. In the context of PPACK, an affinity column could be prepared by immobilizing PPACK onto a solid support. This column could then be used to selectively capture thrombin or other proteins that bind to PPACK from a complex mixture. Conversely, immobilized thrombin could be used to capture PPACK or other interacting molecules.

Size-exclusion chromatography (SEC) is another useful technique that separates molecules based on their size. It can be used to separate the PPACK-thrombin complex from free, unbound PPACK or from other proteins of different molecular weights. SEC can also provide information about the hydrodynamic radius of the complex in solution.

Interaction chromatography encompasses a range of techniques where the separation is based on specific interactions between the analyte and the stationary phase. This can include affinity chromatography, as mentioned above, as well as ion-exchange chromatography (separating based on charge) and hydrophobic interaction chromatography (separating based on hydrophobicity). These techniques can be used to both purify the components of interest and to study their interactions by observing how changes in conditions (e.g., salt concentration, pH) affect their retention on the column.

Future Directions and Emerging Research Avenues for Ppack Analogs and Protease Inhibitors

Development of Next-Generation Irreversible Protease Inhibitors

The development of new protease inhibitors is a major focus of pharmaceutical research, aimed at treating a wide range of diseases including cancer, viral infections, and coagulation disorders. nih.govdovepress.com A key challenge is achieving target specificity to minimize off-target effects and toxicity. nih.govdovepress.com

Key strategies for developing next-generation irreversible protease inhibitors include:

Structure-Based Design: Utilizing high-throughput screening (HTS), structural biology, and computational modeling to design potent and selective inhibitors. nih.govdrugdiscoverynews.com This approach often involves modifying the inhibitor to interact with less-conserved regions of the protease outside the active site to enhance specificity. dovepress.com

Novel Warheads: Exploring a variety of electrophilic groups, or "warheads," that form covalent bonds with the target protease is crucial. nih.gov The choice of warhead influences the inhibitor's reactivity, selectivity, and whether the binding is reversible or irreversible. nih.gov

Cyclic Peptides and Peptidomimetics: Incorporating cyclic structures into inhibitor design can pre-organize the molecule into a conformation favorable for binding, thereby increasing affinity. Peptidomimetics are designed to mimic the structure and function of peptides while having improved stability and bioavailability.

Allosteric Inhibition: Designing inhibitors that bind to sites other than the active site (allosteric sites) can prevent the conformational changes necessary for protease activity. This can offer a pathway to greater selectivity. nih.gov

Recent advancements have led to the development of inhibitors for a variety of proteases with therapeutic potential. For instance, inhibitors targeting the main protease (Mpro) of SARS-CoV-2 have been a major focus, with compounds like nirmatrelvir (B3392351) demonstrating the effectiveness of this strategy. mdpi.com

Application in Advanced Biological Imaging Techniques

The ability to visualize protease activity in living systems is crucial for understanding their roles in health and disease. PPACK analogs are being adapted for use in sophisticated imaging techniques, providing powerful tools for research and diagnostics.

Emerging applications of PPACK-like structures in biological imaging include:

Fluorescently Labeled Probes: Attaching fluorescent dyes to PPACK analogs allows for the direct visualization of protease activity in cells and tissues using techniques like fluorescence microscopy and flow cytometry. frontiersin.org Quenched fluorescent probes, which only become fluorescent upon cleavage by a target protease, are particularly useful for reducing background signal and enabling real-time imaging. researchgate.netbiorxiv.org

Activity-Based Probes (ABPs): These probes consist of a peptide recognition sequence, a reactive group (warhead), and a reporter tag (e.g., a fluorophore or biotin). frontiersin.org ABPs covalently bind to the active site of a protease, providing a stable signal that can be used to quantify enzyme activity.

Probes for In Vivo Imaging: The development of probes for non-invasive imaging modalities like magnetic resonance imaging (MRI) and optical coherence tomography (OCT) is a significant area of advancement. nih.govnih.gov For instance, PPACK has been conjugated to nanoparticles to create contrast agents for MRI of thrombosis. nih.gov

These imaging tools are being applied to study a range of biological processes, including cancer progression, atherosclerosis, and viral infections. researchgate.netmit.edumdpi.com

Integration into High-Throughput Screening Platforms for Target Identification

Identifying the specific proteases involved in disease processes is a critical step in drug discovery. PPACK-like structures are being integrated into high-throughput screening (HTS) platforms to facilitate this process.

Methods for target identification using PPACK analogs include:

Protease Profiling: Using panels of fluorescently labeled or activity-based probes to screen for protease activity in complex biological samples, such as cell lysates or tissue extracts. nih.govbiorxiv.org

Reverse Pharmacology: This approach starts with an unknown target protein and uses a ligand (like a PPACK analog) to identify its function and physiological role. acs.org

Protease-Activated Nanosensors: These nanosensors are decorated with peptide substrates that are cleaved by specific proteases, releasing reporter molecules that can be detected. biorxiv.org This technology allows for multiplexed analysis of protease activity in vivo.

These HTS platforms are accelerating the identification of new drug targets and the development of more selective protease inhibitors.

Methodological Advancements in Peptide Synthesis and Analytical Characterization

The synthesis and characterization of PPACK analogs and other peptide-based inhibitors are benefiting from significant technological advancements.

Key advancements include:

Solid-Phase Peptide Synthesis (SPPS): SPPS remains a cornerstone of peptide synthesis, with modern advancements including the use of advanced resin matrices and microwave-assisted techniques to improve efficiency and allow for the synthesis of more complex peptides. mdpi.commug.edu.pl

Chemical Ligation: Techniques like native chemical ligation (NCL) enable the synthesis of larger proteins by joining smaller, unprotected peptide fragments. researchgate.net

Purification and Analysis: High-performance liquid chromatography (HPLC) is a standard method for purifying and analyzing the purity of synthetic peptides. nih.govmug.edu.pl Mass spectrometry (MS) is essential for confirming the identity and characterizing the structure of these compounds. acs.orgpromega.com

These methodological improvements are making the synthesis of diverse libraries of peptide inhibitors more efficient and accessible, facilitating the discovery of new lead compounds. researchgate.net

Exploration of New Biological Targets Modulated by PPACK-like Structures

While PPACK is a well-known inhibitor of thrombin, researchers are exploring the potential for PPACK-like structures to modulate the activity of other proteases and biological targets.

Strategies for exploring new targets include:

Mining the Genome and Literature: Searching genomic databases and scientific literature for proteases that may be involved in disease and could be potential targets for PPACK-like inhibitors. acs.org

Screening against Protease Libraries: Testing PPACK analogs against large panels of different proteases to identify novel interactions and off-target effects. nih.gov

Directed Evolution: Using techniques like phage display to evolve peptide inhibitors with high affinity and specificity for new target proteases. researchgate.net

The identification of new biological targets for PPACK-like structures could open up new therapeutic avenues for a variety of diseases. astrazeneca.com

Q & A

Q. What are the standard in vitro methodologies to assess thrombin inhibition by PPACK trifluoroacetate?

this compound’s thrombin-inhibiting efficacy is typically evaluated using chromogenic substrates (e.g., para-nitroaniline-based assays). These substrates release a colorimetric signal upon cleavage by thrombin, which is quantified spectrophotometrically. Controls should include unmodified PPACK and reference inhibitors like heparin to establish baseline activity. Dose-response curves are critical to determine IC50 values and validate specificity .

Q. How should researchers handle purity and stability concerns in this compound formulations?

- Purity verification : Use amino acid analysis (AAA) or high-performance liquid chromatography (HPLC) to confirm peptide content, as trifluoroacetate salts may contribute to total mass. Refer to lot-specific Certificates of Analysis (COA) for batch-specific purity (>98%) and stability data .

- Storage : Lyophilized this compound should be stored at -20°C in aliquots to prevent freeze-thaw degradation. Reconstitute in sterile, pH-adjusted buffers (e.g., PBS) to avoid aggregation .

Q. What analytical techniques detect residual trifluoroacetate (TFA) in PPACK formulations?

Ion chromatography (IC) with suppressed conductivity detection is recommended for quantifying TFA. The limit of detection (LOD) is 0.2 ppb, with quantification possible at 0.5 ppb. For complex matrices, use deconvolution methods (e.g., CH3/CF3 signal separation) to distinguish TFA from interfering carboxylates .

Advanced Research Questions

Q. How can contradictions in this compound’s inhibitory efficacy across thrombosis models be resolved?

Systematic analysis should consider:

- Model specificity : Compare results in acute arterial thrombosis (e.g., photochemical injury models) vs. venous models, as PPACK nanoparticles show superior efficacy in arterial systems due to localized thrombin saturation .

- Dosage calibration : Normalize doses to thrombin concentration at injury sites using 19F magnetic resonance spectroscopy (MRS) to track nanoparticle retention .

- Control variables : Include PAR-1 antagonists (e.g., in endothelial cell studies) to isolate thrombin-specific effects from receptor-mediated pathways .

Q. What experimental designs optimize this compound nanoparticles for sustained local activity without systemic anticoagulation?

- Surface functionalization : Covalently conjugate PPACK to perfluorocarbon nanoparticles to enhance valency and thrombin-binding avidity .

- Pharmacokinetic profiling : Measure activated partial thromboplastin time (APTT) at 20-minute intervals post-injection to monitor systemic clearance. Nanoparticles should maintain local efficacy (via 19F MRI) while APTT normalizes within 20 minutes .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

- Proteomic profiling : Use mass spectrometry to identify non-thrombin targets (e.g., PAR-4 or somatostatin receptors) in tissues exposed to this compound .

- Transcriptomic analysis : Compare chemokine expression (e.g., IL-8, MCP-1) in thrombin-treated cells with/without PPACK to assess downstream signaling modulation .

Methodological Best Practices

Q. How should researchers validate this compound’s role in thrombin-dependent vs. thrombin-independent pathways?

- Dual inhibition assays : Combine this compound with MEK inhibitors (e.g., U0126) to dissect thrombin’s enzymatic activity from MAPK pathway crosstalk .

- Knockout models : Use thrombin-deficient (e.g., F2 knockout) murine models to confirm on-target effects in thrombosis studies .

Q. What statistical frameworks are robust for analyzing dose-response heterogeneity in this compound studies?

Apply mixed-effects models to account for batch-to-batch variability in nanoparticle synthesis. Use ANOVA with post-hoc Tukey tests to compare efficacy across treatment groups (e.g., PPACK vs. heparin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.